molecular formula C19H22ClN3O3S B2458582 N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide CAS No. 478064-38-9

N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide

Cat. No.: B2458582
CAS No.: 478064-38-9
M. Wt: 407.91
InChI Key: YUXQEHZRQQXVJP-UHFFFAOYSA-N
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Description

N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide is a complex organic compound that features a piperidine ring, a benzyl group, and a sulfonohydrazide moiety

Properties

IUPAC Name

1-benzyl-N'-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-17-6-8-18(9-7-17)27(25,26)22-21-19(24)16-10-12-23(13-11-16)14-15-4-2-1-3-5-15/h1-9,16,22H,10-14H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXQEHZRQQXVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Piperidinecarboxylic Acid

4-Piperidinecarboxylic acid undergoes esterification in methanol with thionyl chloride (SOCl₂) as a catalyst:
$$
\text{C}5\text{H}9\text{NO}2 + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}_2} \text{Methyl 4-piperidinecarboxylate hydrochloride}
$$
Conditions :

  • Molar ratio (acid : SOCl₂) = 1:1.2
  • Reflux at 65°C for 4–6 hours
  • Yield: 85–90% (white crystalline solid).

N-Benzylation of Methyl 4-Piperidinecarboxylate

The ester undergoes alkylation with benzyl bromide in the presence of potassium carbonate (K₂CO₃):
$$
\text{Methyl 4-piperidinecarboxylate} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Methyl 1-benzyl-4-piperidinecarboxylate}
$$
Optimization :

  • Solvent: Anhydrous DMF
  • Temperature: 80°C, 8–12 hours
  • Yield: 75–80% (pale yellow liquid).

Hydrolysis to 1-Benzyl-4-Piperidinecarboxylic Acid

Saponification with aqueous NaOH converts the ester to the carboxylic acid:
$$
\text{Methyl 1-benzyl-4-piperidinecarboxylate} \xrightarrow{\text{NaOH}} \text{1-Benzyl-4-piperidinecarboxylic acid}
$$
Workup :

  • Acidification to pH 6 with HCl precipitates the product.
  • Yield: 90–95% (white powder).

Formation of the Acyl Chloride

The carboxylic acid is treated with excess thionyl chloride to generate the reactive acyl chloride:
$$
\text{1-Benzyl-4-piperidinecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{1-Benzyl-4-piperidinecarbonyl chloride}
$$
Conditions :

  • Reflux at 70°C for 3 hours
  • Excess SOCl₂ removed under vacuum.

Synthesis of 4-Chlorobenzenesulfonohydrazide

Sulfonation of Hydrazine Hydrate

4-Chlorobenzenesulfonyl chloride reacts with hydrazine hydrate in dichloromethane (DCM):
$$
\text{4-ClC}6\text{H}4\text{SO}2\text{Cl} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \rightarrow \text{4-ClC}6\text{H}4\text{SO}2\text{NHNH}2
$$
Procedure :

  • Equimolar reactants stirred at 0–5°C for 2 hours.
  • Precipitation with ice-water yields the sulfonohydrazide.
  • Yield: 80–85% (off-white crystals).

Coupling of Intermediates

Route A: Acyl Chloride–Hydrazide Coupling

The acyl chloride reacts with 4-chlorobenzenesulfonohydrazide in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:
$$
\text{1-Benzyl-4-piperidinecarbonyl chloride} + \text{4-ClC}6\text{H}4\text{SO}2\text{NHNH}2 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Optimization :

  • Molar ratio (acyl chloride : hydrazide) = 1:1.1
  • Reaction time: 6–8 hours at 25°C
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
  • Yield: 65–70%.

Route B: Direct Sulfonation of Piperidinecarbohydrazide

Alternative pathway :

  • Convert 1-benzyl-4-piperidinecarboxylic acid to carbohydrazide via hydrazine hydrate.
  • Sulfonate the carbohydrazide with 4-chlorobenzenesulfonyl chloride.

Limitations :

  • Lower yields (50–55%) due to competing side reactions.
  • Requires stringent pH control to avoid over-sulfonation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.30 (m, 5H, benzyl-H), 4.10 (s, 2H, NCH₂), 3.60 (m, 2H, piperidine-H), 2.90 (m, 2H, piperidine-H), 2.20 (m, 1H, piperidine-H).
  • IR (KBr) : 3270 cm⁻¹ (N-H), 1670 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Esterification 85–90 98.5
N-Benzylation 75–80 97.0
Hydrolysis 90–95 99.2
Acyl Chloride Formation 95–98 98.8
Final Coupling (Route A) 65–70 96.5

Industrial-Scale Considerations

Solvent Recovery Systems

  • THF and DCM are recycled via fractional distillation to reduce costs.
  • Aqueous waste neutralized with Ca(OH)₂ to precipitate sulfonate salts.

Catalytic Improvements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance N-benzylation efficiency (yield increase: 5–7%).
  • Microwave-assisted synthesis reduces coupling time from 8 hours to 45 minutes.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide involves its interaction with specific molecular targets. The piperidine ring and benzyl group play crucial roles in binding to these targets, while the sulfonohydrazide moiety may be involved in the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonohydrazides, such as:

Uniqueness

N’-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N'-[(1-benzyl-4-piperidinyl)carbonyl]-4-chlorobenzenesulfonohydrazide, also known by its CAS number 478064-38-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22ClN3O3S, with a molecular weight of 407.92 g/mol. The structure includes a piperidine ring, a benzyl group, and a sulfonohydrazide moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H22ClN3O3S
Molecular Weight407.92 g/mol
Purity>90%
CAS Number478064-38-9

Research indicates that compounds similar to this compound exhibit significant activity as antagonists of chemokine receptors, particularly CCR3. These receptors are involved in various inflammatory processes and diseases such as asthma and allergic reactions. The compound's structural features suggest it may effectively inhibit these receptors, thereby modulating immune responses .

Efficacy Studies

A study examining a series of benzylpiperidine derivatives demonstrated that modifications to the piperidine structure could enhance binding affinity to chemokine receptors. For instance, introducing N-(ureidoalkyl) substituents increased binding potency from micromolar to low nanomolar ranges . This suggests that this compound could be optimized for improved therapeutic effects.

Case Studies

  • Antagonistic Effects on CCR3 : A study published in The Journal of Medicinal Chemistry reported that compounds with similar structures inhibited eotaxin-induced calcium mobilization in human eosinophils, indicating potential utility in treating asthma and allergic conditions .
  • Inflammatory Disease Models : In vivo studies using animal models of inflammation have shown that related compounds reduce symptoms associated with inflammatory diseases by antagonizing CCR3 and other chemokine receptors. This highlights the therapeutic potential of this compound in clinical applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other known compounds exhibiting similar activities.

Compound NameTarget ReceptorBinding Affinity (nM)Reference
This compoundCCR3TBDCurrent Study
Benzylpiperidine Derivative ACCR310
Benzylpiperidine Derivative BCCR15

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for piperidine (δ 1.5–3.5 ppm), sulfonyl aryl protons (δ 7.4–7.9 ppm), and carbonyl carbons (~168 ppm).
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (e.g., C₂₀H₂₂ClN₃O₄S requires 53.86% C, 4.97% H) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretches ~1350 cm⁻¹) and hydrazide (N–H bend ~1600 cm⁻¹) functionalities.

How can stereochemical and impurity profiles be resolved in this compound?

Q. Advanced

  • Stereochemistry : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA) or NOESY NMR to confirm spatial arrangement.
  • Impurity Profiling : Employ LC/MS (ESI-MS) to detect trace intermediates (e.g., unreacted sulfonyl chloride) and quantify using calibration curves .
  • X-ray Crystallography : Resolve crystal structures to verify bond angles and torsional strain in the piperidine ring .

What strategies are effective for designing bioactive analogs of this compound?

Q. Advanced

  • Structural Modifications :
    • Piperidine Substitution : Introduce alkyl or aryl groups at the 1-position to alter lipophilicity (e.g., benzyl vs. methyl).
    • Sulfonamide Variations : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl to modulate electronic effects.
  • Activity Screening : Test analogs against carbonic anhydrase isoforms (e.g., hCA II/IX) using fluorescence-based assays. Compounds with IC₅₀ < 100 nM show therapeutic potential .

How do reaction conditions impact the stability of intermediates during synthesis?

Q. Advanced

  • pH Sensitivity : Maintain pH 9–10 during sulfonylation to prevent hydrolysis of the sulfonyl chloride intermediate.
  • Temperature Control : Avoid exceeding 40°C to prevent decomposition of the hydrazide moiety.
  • Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) for coupling steps to stabilize charged intermediates .

What computational methods predict the reactivity of this compound in biological systems?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., carbonic anhydrase). Prioritize analogs with ΔG < −8 kcal/mol.
  • MD Simulations : Simulate ligand-protein complexes in GROMACS to assess binding stability over 100 ns trajectories.
  • QSAR Models : Corrogate Hammett constants (σ) of substituents with IC₅₀ values to optimize electron-withdrawing groups .

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